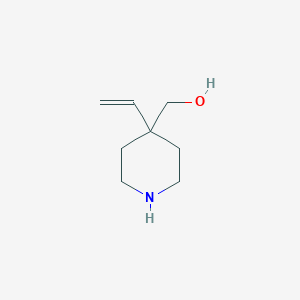

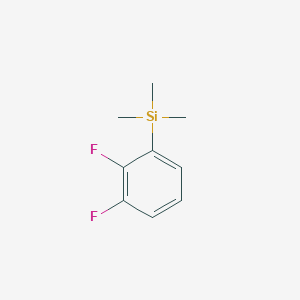

![molecular formula C19H16N2O3S2 B2538146 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide CAS No. 895455-73-9](/img/structure/B2538146.png)

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide" is not directly mentioned in the provided papers. However, the papers discuss various N-(benzothiazol-2-yl)acetamide derivatives with different substituents and their synthesis, biological activities, and physical properties. These derivatives are of significant interest due to their diverse pharmacological activities, including antibacterial, antitumor, anti-HIV, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of N-(benzothiazol-2-yl)acetamide derivatives typically involves C-C coupling methodologies, often in the presence of Pd(0) catalysts, using various aryl boronic pinacol ester/acids . The structures of these compounds are usually confirmed by spectroscopic techniques such as 1H NMR, 13C NMR, and elemental analysis . The synthesis process can be tailored to introduce different substituents on the benzothiazole ring, which can significantly affect the biological activity of the compounds .

Molecular Structure Analysis

The molecular structure of N-(benzothiazol-2-yl)acetamide derivatives is characterized by the presence of the benzothiazole moiety and an acetamide group. The substituents on the benzothiazole ring can form various hydrogen bonding interactions, which can influence the compound's photophysical properties and biological activity . For example, the presence of a methoxy group can lead to hetero-intermolecular hydrogen bonding interactions with acetic acid .

Chemical Reactions Analysis

The chemical reactivity of N-(benzothiazol-2-yl)acetamide derivatives can be influenced by the substituents on the benzothiazole ring. These compounds can undergo further chemical reactions to introduce additional functional groups, such as hydrazinyl groups, which can enhance their antibacterial activity . The reactivity of these compounds can also be studied through their pKa values, which provide insight into the protonation states of different nitrogen atoms within the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(benzothiazol-2-yl)acetamide derivatives, such as their acidity constants (pKa), are determined using UV spectroscopic studies . These properties are crucial for understanding the pharmacokinetic behavior of the compounds. Additionally, the photophysical properties of these compounds can be studied by examining their hydrogen-bonded crystal structures, which can reveal information about their solid-state properties .

Applications De Recherche Scientifique

Antioxidant and Anti-inflammatory Applications

- N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and related derivatives exhibit significant anti-inflammatory and antioxidant activities. Specific compounds within this group demonstrated both antioxidant and anti-inflammatory properties in various assays (Satish Koppireddi et al., 2013).

Antibacterial and Antifungal Activities

- Compounds such as N-(benzo[d]thiazol-2-yl)-2-((2,4'-Dioxospiro[Indoline-3,2'-Thiazolidin]-3'-yl)Amino)Acetamide derivatives have demonstrated potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria (Mayuri A. Borad et al., 2015).

- Another study found that N-(6-Arylbenzo[d]thiazol-2-acetamide derivatives possess antimicrobial activities against multiple bacterial and fungal strains, highlighting their potential as antimicrobial agents (N. Rezki, 2016).

Antitumor and Anticancer Properties

- N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives were synthesized and screened for antitumor activity against various human tumor cell lines, revealing considerable anticancer activity for some compounds (L. Yurttaş et al., 2015).

Other Biological Activities

- Some derivatives have shown inhibitory activity against α-glucosidase, an enzyme relevant in diabetes management (Satish Koppireddi et al., 2014).

- N-(1,3-benzo[d]thiazol-2-yl)-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives exhibit anti-HIV activity, with some compounds showing promising results in inhibiting the virus (Dhairya Bhavsar et al., 2011).

Propriétés

IUPAC Name |

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3S2/c1-12-2-5-14(6-3-12)25-10-18(22)21-19-20-15(9-26-19)13-4-7-16-17(8-13)24-11-23-16/h2-9H,10-11H2,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXJGZTPGHIHORI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

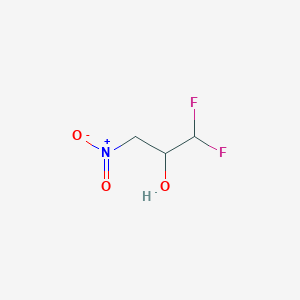

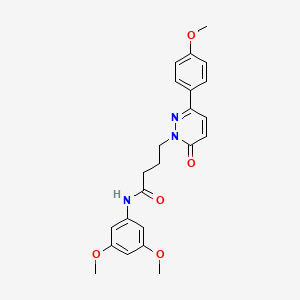

![N-[(3-methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B2538066.png)

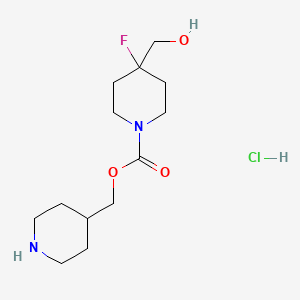

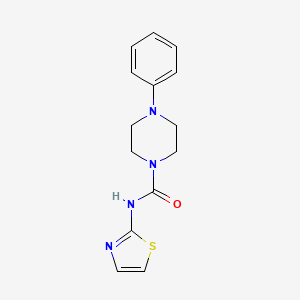

![1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B2538067.png)

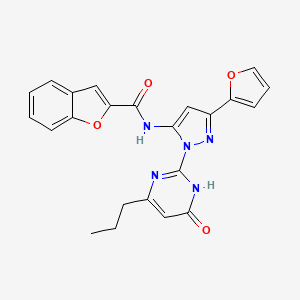

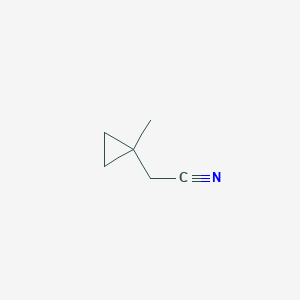

![4-[(4-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2538078.png)

![3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2538082.png)

![1-(4-((3,4-Dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2538083.png)

![5-(4-Chlorophenyl)sulfonyl-2-(6-cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2538086.png)